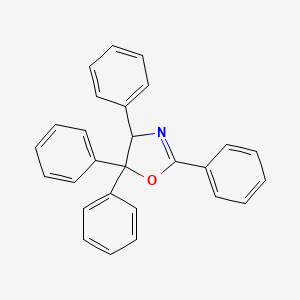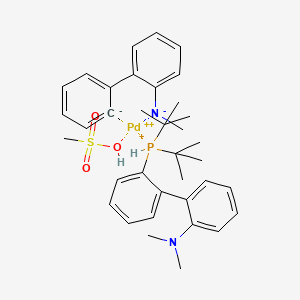
t-BuDavePhos Pd G4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-BuDavePhos Pd G4: is a fourth-generation Buchwald precatalyst. It is air, moisture, and thermally stable, and highly soluble in a wide range of common organic solvents. This compound is known for its long life in solutions and is an excellent reagent for palladium-catalyzed cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: t-BuDavePhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex. The synthetic route typically involves the reaction of a phosphine ligand with a palladium source under controlled conditions. The reaction conditions often include the use of organic solvents and specific temperatures to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: t-BuDavePhos Pd G4 undergoes various types of reactions, primarily focusing on cross-coupling reactions. These include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include organic halides, boronic acids, and organometallic reagents. The conditions often involve the use of bases, solvents, and specific temperatures to facilitate the reactions .
Major Products: The major products formed from these reactions are typically biaryl compounds, arylamines, and other substituted aromatic compounds .
Aplicaciones Científicas De Investigación
t-BuDavePhos Pd G4 has a wide range of scientific research applications, including:
- Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology: Employed in the modification of biomolecules for research purposes.
- Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry: Applied in the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism of action of t-BuDavePhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The molecular targets include organic halides and organometallic reagents, which undergo oxidative addition, transmetalation, and reductive elimination to form the desired products .
Comparación Con Compuestos Similares
t-BuDavePhos Pd G4 is unique due to its high stability and solubility in organic solvents, as well as its efficiency in catalyzing cross-coupling reactions with lower catalyst loadings and shorter reaction times. Similar compounds include:
- t-BuDavePhos Pd G3
- t-BuXPhos Pd G3
- XantPhos Pd G3
- DavePhos Pd G3
These compounds share similar applications but differ in their ligand structures and specific reaction conditions.
Propiedades
Fórmula molecular |
C36H48N2O3PPdS+ |
|---|---|
Peso molecular |
726.2 g/mol |
Nombre IUPAC |
ditert-butyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C22H32NP.C13H11N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-16H,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clave InChI |
WDFIZKNKKNLAPN-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


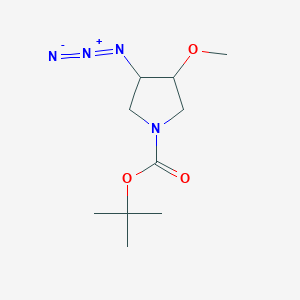

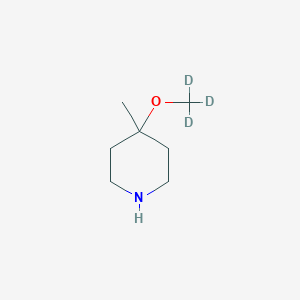
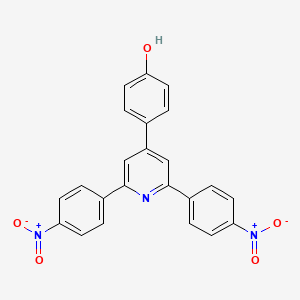
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)

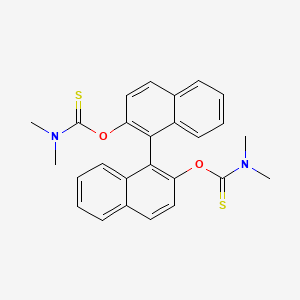

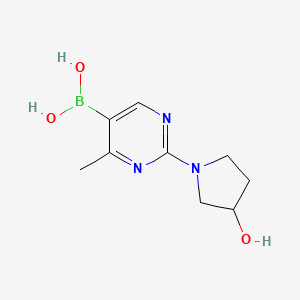
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
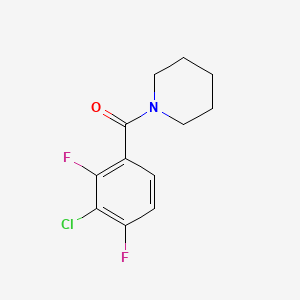
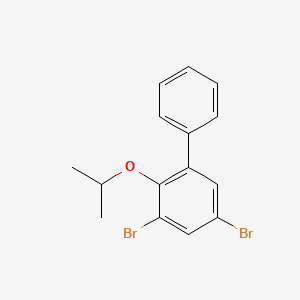
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
